

3,5-Dimethylmorpholine molecular weight and formula

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Compound of Interest

Compound Name: 3,5-Dimethylmorpholine

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An In-Depth Technical Guide to **3,5-Dimethylmorpholine**: Properties, Synthesis, and Applications in Modern Drug Discovery

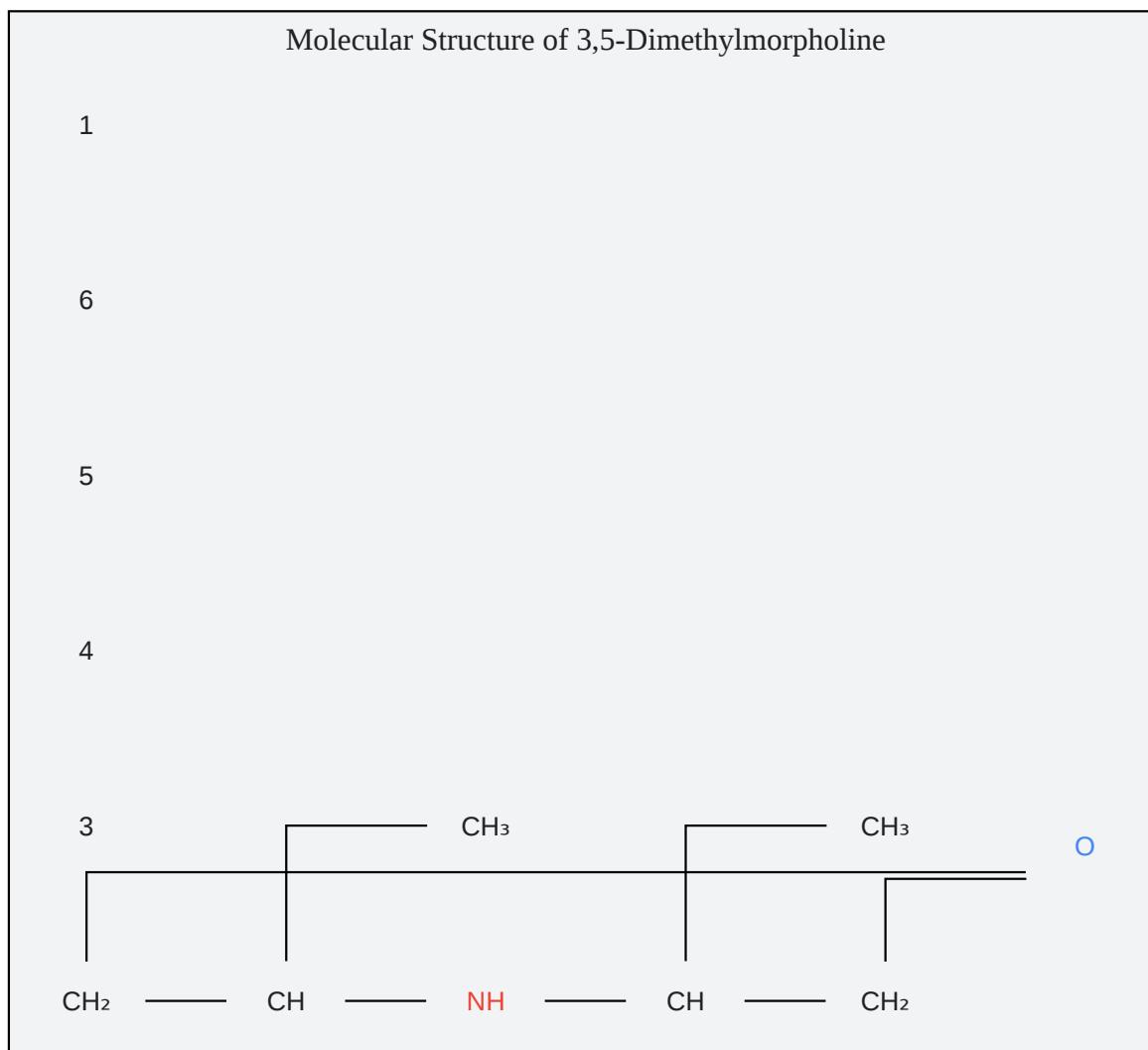
Introduction

The morpholine ring is a privileged heterocyclic scaffold, a cornerstone in medicinal chemistry and drug development. Its prevalence is a direct result of the favorable physicochemical properties it imparts to molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.^[1] While N-substituted morpholines are common in approved therapeutics, C-substituted analogs like **3,5-dimethylmorpholine** represent a more nuanced class of building blocks that offer stereochemical complexity and novel structural possibilities.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of **3,5-dimethylmorpholine**. We will delve into its core physicochemical properties, stereoisomerism, plausible synthetic strategies, key applications in modern therapeutic design, and the rigorous analytical protocols required for its characterization. This document moves beyond a simple recitation of facts to explain the causality behind its utility and the self-validating nature of the protocols described herein.

Section 1: Core Physicochemical and Structural Properties

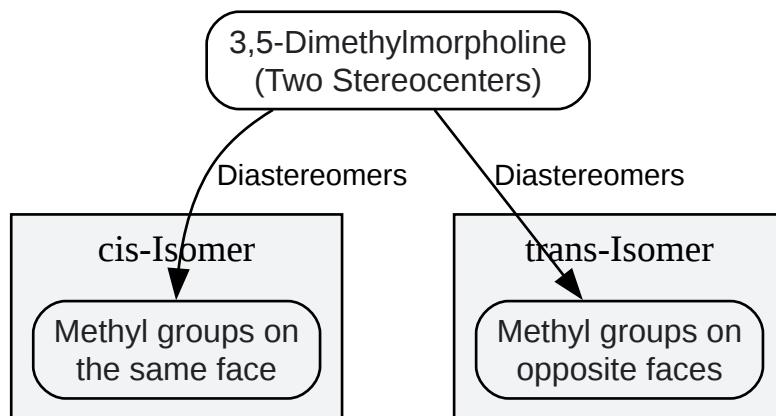
3,5-Dimethylmorpholine (IUPAC name: **3,5-dimethylmorpholine**) is a saturated heterocyclic compound featuring a six-membered ring containing both an ether and a secondary amine functional group. The presence of methyl groups at the C3 and C5 positions introduces two stereocenters, leading to the existence of diastereomers: cis and trans.



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Caption: General molecular structure of **3,5-dimethylmorpholine**.

The relative orientation of the two methyl groups defines the cis (on the same side of the ring) and trans (on opposite sides) isomers. This stereochemistry is critical, as it profoundly influences the molecule's three-dimensional shape and, consequently, its binding affinity to biological targets.



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Caption: Diastereomeric relationship between cis and trans isomers.

Quantitative Data Summary

The fundamental properties of **3,5-dimethylmorpholine** are summarized in the table below. Note that while a general CAS number exists for the mixture, specific numbers are assigned to individual stereoisomers and salt forms.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ NO	[2][3][4]
Molecular Weight	115.17 g/mol	[2][3][4]
CAS Number	123-57-9 (isomer mixture)	[2][3][4]
154596-17-5 (cis-hydrochloride)	[5][6]	
591779-91-8 (trans-(3R,5R))	[7]	
Appearance	Liquid	[4]
Flash Point	~50 °C (122 °F)	[4]
SMILES	CC1COCC(N1)C	[2][3]
InChIKey	MDKHWJFKHDRFFZ-UHFFFAOYSA-N	[3][4]

Section 2: Synthesis and Stereochemical Considerations

The utility of a chiral building block is underpinned by the accessibility of stereochemically pure material. The synthesis of substituted morpholines is often achieved via the acid-catalyzed cyclization of corresponding di-alkanolamines.^[8] This strategy leverages readily available starting materials and a robust dehydration-cyclization cascade.

Experimental Protocol: Synthesis via Acid-Catalyzed Cyclization

This protocol describes a plausible, field-proven methodology for synthesizing **3,5-dimethylmorpholine** from 1,1'-iminobis(propan-2-ol). The choice of strong acid and controlled temperature is critical for maximizing the yield of the desired morpholine ring while minimizing side reactions.

Step 1: Reagent Preparation and Setup

- Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.
- Charge the dropping funnel with 1,1'-iminobis(propan-2-ol) (1.0 eq).
- Charge a separate vessel with concentrated (98%) sulfuric acid (2.0-3.0 eq).

Step 2: Reaction Execution

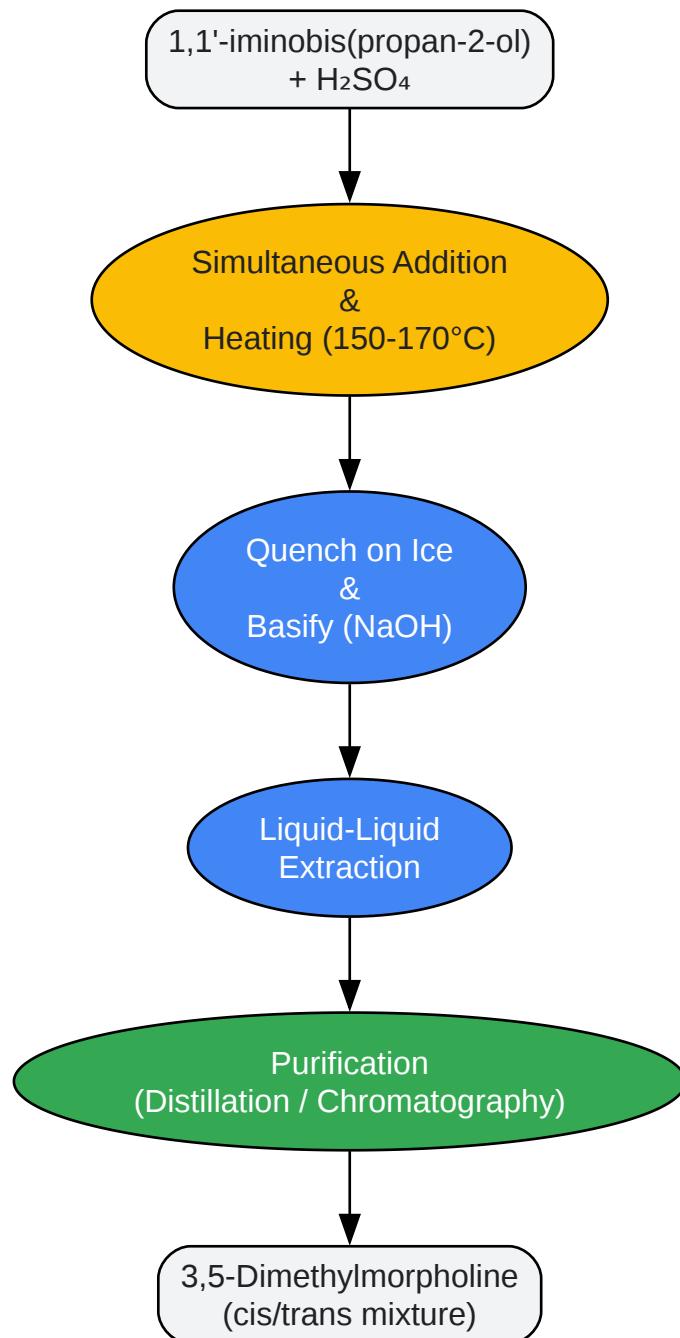
- Begin stirring and carefully add the sulfuric acid to the reaction flask.
- Simultaneously and slowly, add the 1,1'-iminobis(propan-2-ol) from the dropping funnel into the sulfuric acid in the flask. The simultaneous addition helps to control the initial exotherm.
- After the addition is complete, heat the reaction mixture to 150-170 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

Step 3: Work-up and Isolation

- Allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture over crushed ice.
- Basify the aqueous solution to pH > 12 by the slow addition of 50% aqueous sodium hydroxide, ensuring the temperature is kept below 30 °C with an ice bath.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

- The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or separated into its respective diastereomers using column chromatography on silica gel.



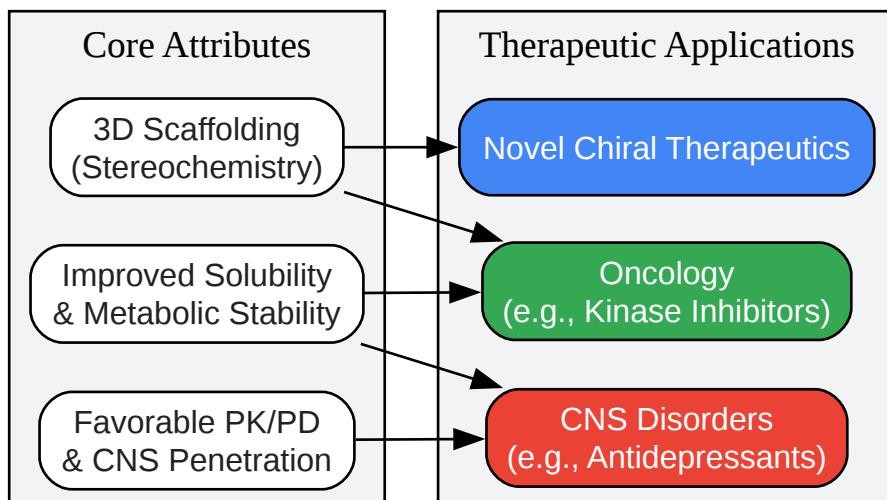
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Caption: Workflow for the synthesis of **3,5-dimethylmorpholine**.

Section 3: Applications in Drug Discovery and Development

The strategic incorporation of the **3,5-dimethylmorpholine** moiety into a drug candidate is a decision driven by the pursuit of superior pharmacological properties. Its structural features offer distinct advantages over simpler heterocyclic systems.

- Improved Pharmacokinetics: The morpholine oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility. The overall scaffold is metabolically robust, and its presence can favorably modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
- CNS Penetration: The morpholine scaffold is frequently found in drugs targeting the central nervous system (CNS). Its physicochemical properties can be tuned to enhance penetration across the blood-brain barrier, a critical hurdle in the development of neurological and psychiatric therapies.[1]
- Stereochemically-Defined Scaffolding: As a chiral building block, **3,5-dimethylmorpholine** allows for precise three-dimensional positioning of pharmacophoric elements. This is essential for achieving high potency and selectivity for biological targets like kinases or G-protein coupled receptors.[9]
- Applications in Oncology: Substituted morpholines are key components in a number of kinase inhibitors, including those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][9] The **3,5-dimethylmorpholine** scaffold can be used to probe specific pockets within an enzyme's active site.



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Caption: Relationship between properties and therapeutic applications.

Section 4: Analytical Characterization Protocols

In any research or development setting, the structural integrity and purity of a chemical entity must be unequivocally confirmed. The following protocols represent a self-validating system for the characterization of **3,5-dimethylmorpholine**.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm identity, assess purity, and identify potential impurities from the synthesis.

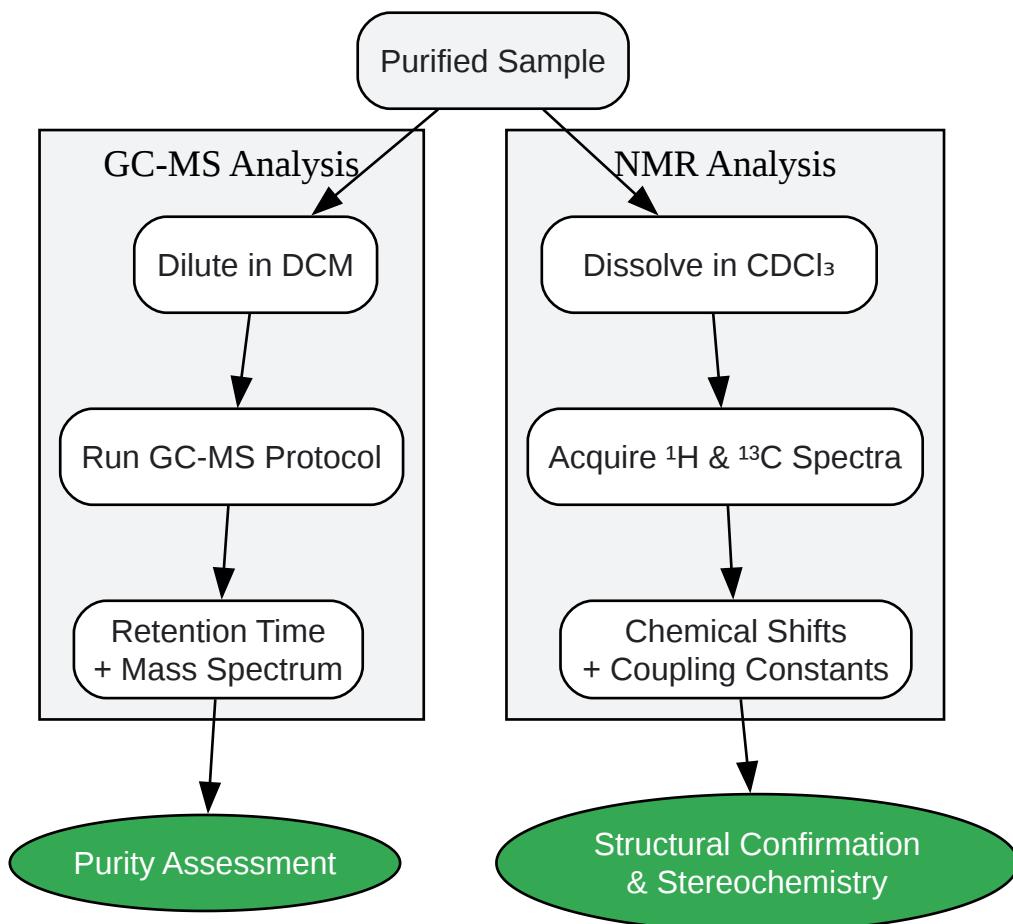
- Sample Preparation: Prepare a 1 mg/mL solution of **3,5-dimethylmorpholine** in dichloromethane.
- Instrumentation: Use a GC system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness, 5% phenyl polysiloxane) and coupled to a mass spectrometer.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium, constant flow of 1.0 mL/min
 - Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
 - Injection Volume: 1 μ L, split ratio 50:1.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

- Data Analysis: The resulting chromatogram should show a major peak at a characteristic retention time. The mass spectrum of this peak should display the molecular ion $[M]^+$ at $m/z = 115$, along with a fragmentation pattern consistent with the structure (e.g., loss of a methyl group).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation and elucidate the stereochemistry (cis vs. trans).

- Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform ($CDCl_3$).
- 1H NMR Analysis:
 - Acquire a proton NMR spectrum at a field strength of ≥ 400 MHz.
 - Expected Signals: Look for distinct signals corresponding to the two methyl groups (doublets, ~1.0-1.2 ppm), the ring CH protons adjacent to the methyl groups, the ring CH_2 protons, and the NH proton (a broad singlet).
 - Stereochemical Insight: The coupling constants (3J) between protons on adjacent carbons can help differentiate isomers. In the trans isomer, one methyl group is typically axial and the other equatorial, leading to more complex splitting patterns compared to the more symmetric cis isomer where both methyls can be equatorial.
- ^{13}C NMR Analysis:
 - Acquire a proton-decoupled carbon NMR spectrum.
 - Expected Signals: The spectrum of a pure isomer should show four distinct signals for the ring carbons (two CH and two CH_2) and one signal for the two equivalent methyl carbons in the cis isomer, or two distinct methyl signals in the less symmetric trans isomer.



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Caption: Comprehensive analytical workflow for characterization.

Section 5: Safety and Handling

As a matter of scientific integrity and laboratory safety, proper handling of all chemical reagents is paramount. **3,5-Dimethylmorpholine** is classified with several hazards that necessitate careful handling.

- GHS Classification: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[3][4]
- Precautions for Safe Handling:
 - Work in a well-ventilated area or a chemical fume hood.[10][11]

- Keep away from heat, sparks, open flames, and other ignition sources.[[11](#)]
- Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a face shield, nitrile gloves, and a lab coat.[[10](#)]
- Avoid breathing vapors or mist.
- Conditions for Safe Storage:
 - Store in a tightly closed container in a dry, well-ventilated place.[[10](#)]
 - Keep in a cool place, away from incompatible materials and sources of ignition.

Conclusion

3,5-Dimethylmorpholine is more than a simple heterocyclic compound; it is a versatile and valuable building block for the modern medicinal chemist. Its unique combination of a privileged morpholine scaffold with stereochemical complexity allows for the design of sophisticated molecules with finely tuned pharmacological profiles. From enhancing CNS penetration to providing a rigid scaffold for potent enzyme inhibitors, its potential applications continue to expand. A thorough understanding of its synthesis, stereochemistry, and analytical characterization, as detailed in this guide, is essential for any researcher aiming to leverage this powerful tool in the pursuit of novel therapeutics.

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